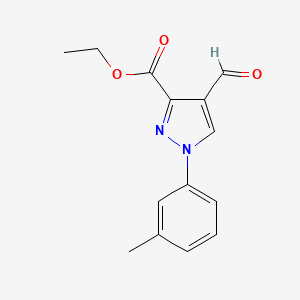
4,7-dibromo-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dibromoindan is an organic compound with the chemical formula C9H8Br2. It is a derivative of indan, where two bromine atoms are substituted at the 4th and 7th positions of the indan ring. This compound appears as a white to pale yellow crystalline solid and is soluble in organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,7-Dibromoindan can be synthesized through the bromination of indan derivatives. One common method involves the reaction of indan with bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields 4,7-dibromoindan as the primary product .
Industrial Production Methods: Industrial production of 4,7-dibromoindan often involves the use of bromine and indan under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4,7-Dibromoindan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted indan derivatives.
Oxidation: Products may include indanones or other oxidized forms.
Reduction: Reduced forms of indan derivatives are obtained.
Applications De Recherche Scientifique
4,7-Dibromoindan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: The compound is studied for its potential biological activities and as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,7-dibromoindan involves its interaction with various molecular targets. The bromine atoms in the compound make it highly reactive, allowing it to participate in a range of chemical reactions. These reactions can lead to the formation of new compounds with different properties and activities .
Comparaison Avec Des Composés Similaires
2,3-Dibromoindan: Another brominated indan derivative with bromine atoms at the 2nd and 3rd positions.
2,2-Dibromoindan-1,3-dione: A dibromoindan derivative with additional functional groups.
4,7-Dibromo-5,6-dihydroxyindan-1-one: A dibromoindan derivative with hydroxyl groups.
Uniqueness: 4,7-Dibromoindan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other dibromoindan derivatives may not be as effective .
Propriétés
Formule moléculaire |
C9H8Br2 |
|---|---|
Poids moléculaire |
275.97 g/mol |
Nom IUPAC |
4,7-dibromo-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8Br2/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3H2 |
Clé InChI |
WUZXCNCVYLQZGV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B15059899.png)

![tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate;oxalic acid](/img/structure/B15059917.png)
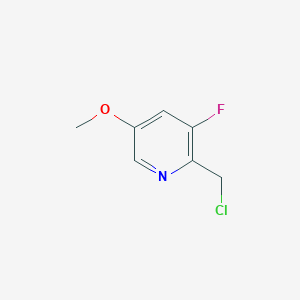
![(Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol](/img/structure/B15059927.png)
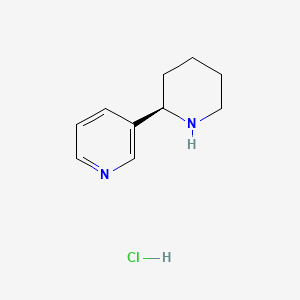
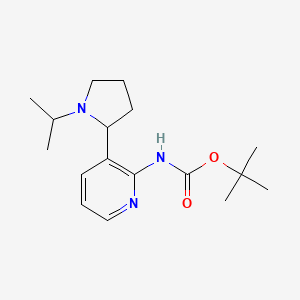
![1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine](/img/structure/B15059950.png)

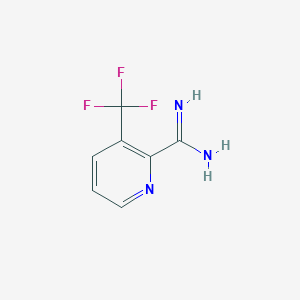
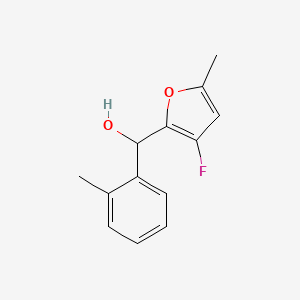
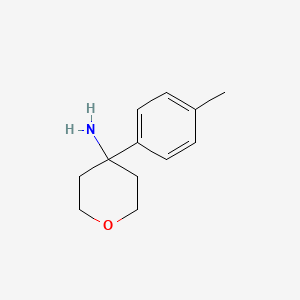
![3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B15059974.png)
